(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile is an organic compound that features a thiadiazole ring and a furan ring connected by a propenenitrile linker
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of both the thiadiazole and furan rings suggests that it could interact with various biological targets.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its structural features may allow it to bind to specific enzymes or receptors, making it a candidate for therapeutic applications.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for chemical modification and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate nitrile under acidic conditions.
Formation of the Propenenitrile Linker: The propenenitrile linker can be introduced by a Knoevenagel condensation reaction between an aldehyde and a nitrile in the presence of a base.
Coupling of the Furan Ring: The furan ring can be coupled to the propenenitrile linker through a cross-coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, to form various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives of the thiadiazole ring.
Mechanism of Action
The mechanism of action of (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. If used in drug development, it could act by binding to a specific receptor or enzyme, modulating its activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile: Similar structure but with a thiophene ring instead of a furan ring.
(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(pyridin-2-yl)prop-2-enenitrile: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile lies in its combination of the thiadiazole and furan rings, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
(E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4OS/c10-5-6(4-7-2-1-3-14-7)8-12-13-9(11)15-8/h1-4H,(H2,11,13)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQADNMLAKODCF-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C#N)/C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.